(R)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
®-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound known for its unique chemical structure and properties This compound features a benzyl group substituted with trifluoromethyl groups, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group substituted with trifluoromethyl groups. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ®-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3,5-Dimethylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- ®-2-(3,5-Dichlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- ®-2-(3,5-Difluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
Compared to similar compounds, ®-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid stands out due to the presence of trifluoromethyl groups, which impart unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C17H19F6NO4 |
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Molecular Weight |
415.33 g/mol |
IUPAC Name |
(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-8-10(13(25)26)4-9-5-11(16(18,19)20)7-12(6-9)17(21,22)23/h5-7,10H,4,8H2,1-3H3,(H,24,27)(H,25,26)/t10-/m1/s1 |
InChI Key |
KBAIKGYJJCTTBV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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